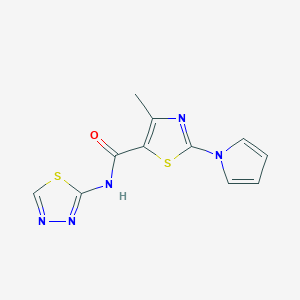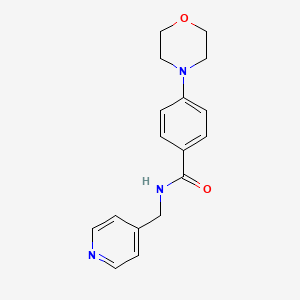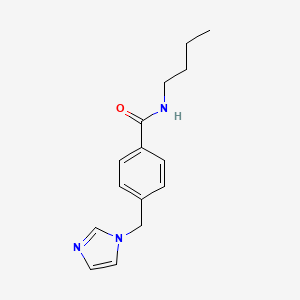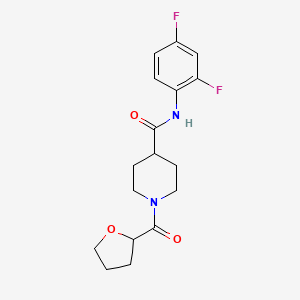
4-methyl-2-(1H-pyrrol-1-yl)-N-1,3,4-thiadiazol-2-yl-1,3-thiazole-5-carboxamide
Overview
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-1,3,4-thiadiazol-2-yl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H9N5OS2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.02485227 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research has demonstrated the synthesis of new 1,3,4-thiadiazole compounds containing pyrazole and pyrrole moieties, showing significant anti-inflammatory activity. These compounds were synthesized using intermediate compounds, 1,3,4-thiadiazolacrylamides, and their structures confirmed through various analytical methods. Several of these compounds exhibited anti-inflammatory activity comparable to or better than the standard drug indomethacin in models of paw edema (Maddila et al., 2016).
Antimycobacterial Activity
Another study involved the synthesis of substituted isosteres of pyridine- and pyrazinecarboxylic acids, which were tested against Mycobacterium tuberculosis. These compounds, including thiadiazole derivatives, showed varying degrees of antimycobacterial activity, highlighting their potential as therapeutic agents against tuberculosis (Gezginci et al., 1998).
Photosynthetic Electron Transport Inhibitors
Compounds with pyrazole and thiazole structures have also been evaluated as inhibitors of photosynthetic electron transport. This research aimed to identify new leads for the development of herbicides, with some compounds showing inhibitory properties comparable to commercial herbicides. The study provided insights into the structure-activity relationship and the electrostatic properties essential for inhibitory activity (Vicentini et al., 2005).
Antibacterial Activity
Furthermore, derivatives of pyrrolidine, incorporating triazole, thiazole, and thiadiazole moieties, have been synthesized and assessed for their antibacterial activity against various pathogens. Some of these compounds demonstrated significant antibacterial activity, particularly against P. aeruginosa and L. monocytogenes, offering potential leads for the development of new antibacterial agents (Balandis et al., 2019).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as c–h bond functionalization . More research is needed to elucidate the specific interactions of EiM08-19790 with its targets.
Biochemical Pathways
Related compounds have been involved in the synthesis of either c–h alkenylation products or indazole products
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS2/c1-7-8(9(17)14-10-15-12-6-18-10)19-11(13-7)16-4-2-3-5-16/h2-6H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMQLORGUBBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1H-indol-6-yl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4508308.png)

![3-{1-methyl-2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4508325.png)
![8-methyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4508328.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508332.png)
![N-[3-(methoxymethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4508334.png)
![N-1H-indol-5-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508353.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4508361.png)
![1-(2-{4-[2-(1-azepanyl)-2-oxoethyl]-1-piperazinyl}-2-oxoethyl)-5-methoxy-1H-indole](/img/structure/B4508370.png)
![N-(4-fluorophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B4508371.png)


![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone](/img/structure/B4508394.png)

